molecular formula C20H18N2S3 B14275064 2,5-Bis{[(4-ethenylphenyl)methyl]sulfanyl}-1,3,4-thiadiazole CAS No. 128738-52-3

2,5-Bis{[(4-ethenylphenyl)methyl]sulfanyl}-1,3,4-thiadiazole

Cat. No.: B14275064
CAS No.: 128738-52-3
M. Wt: 382.6 g/mol
InChI Key: RICHUXYCKSUHMK-UHFFFAOYSA-N
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Description

2,5-Bis{[(4-ethenylphenyl)methyl]sulfanyl}-1,3,4-thiadiazole is a compound belonging to the class of thiadiazoles, which are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis{[(4-ethenylphenyl)methyl]sulfanyl}-1,3,4-thiadiazole typically involves the reaction of 2,5-dichloro-1,3,4-thiadiazole with 4-ethenylphenylmethylthiol in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . The product is then purified using column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis{[(4-ethenylphenyl)methyl]sulfanyl}-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

    Substitution: The ethenyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Various electrophiles or nucleophiles can be used depending on the desired substitution product.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur species.

    Substitution: A variety of substituted thiadiazole derivatives depending on the reagents used.

Scientific Research Applications

2,5-Bis{[(4-ethenylphenyl)methyl]sulfanyl}-1,3,4-thiadiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases due to its biological activity.

    Industry: Utilized in the development of new materials with unique properties, such as conductive polymers and advanced coatings.

Mechanism of Action

The mechanism of action of 2,5-Bis{[(4-ethenylphenyl)methyl]sulfanyl}-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of key enzymes in bacterial cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Bis{[(4-ethenylphenyl)methyl]sulfanyl}-1,3,4-thiadiazole is unique due to its specific structural features, such as the presence of ethenylphenylmethyl groups. These groups confer distinct chemical and biological properties, making the compound valuable for various applications.

Properties

CAS No.

128738-52-3

Molecular Formula

C20H18N2S3

Molecular Weight

382.6 g/mol

IUPAC Name

2,5-bis[(4-ethenylphenyl)methylsulfanyl]-1,3,4-thiadiazole

InChI

InChI=1S/C20H18N2S3/c1-3-15-5-9-17(10-6-15)13-23-19-21-22-20(25-19)24-14-18-11-7-16(4-2)8-12-18/h3-12H,1-2,13-14H2

InChI Key

RICHUXYCKSUHMK-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)CSC2=NN=C(S2)SCC3=CC=C(C=C3)C=C

Origin of Product

United States

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